molecular formula C4H6F2O B6611109 2-(1,1-difluoroethyl)oxirane CAS No. 381-75-9

2-(1,1-difluoroethyl)oxirane

Cat. No.: B6611109
CAS No.: 381-75-9
M. Wt: 108.09 g/mol
InChI Key: AFFHQKWONCENOQ-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)oxirane is an organic compound with the molecular formula C4H6F2O It belongs to the class of oxiranes, which are three-membered cyclic ethers containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-difluoroethyl)oxirane typically involves the reaction of a suitable precursor with a fluorinating agent. One common method is the epoxidation of 2-(1,1-difluoroethyl)ethylene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions . This reaction proceeds via the formation of an epoxide ring, resulting in the desired oxirane compound.

Industrial Production Methods

Industrial production of this compound can be achieved through the catalytic oxidation of 2-(1,1-difluoroethyl)ethylene using air or oxygen in the presence of a silver catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Mechanism of Action

The mechanism of action of 2-(1,1-difluoroethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles . This reactivity is exploited in synthetic chemistry to introduce difluoroethyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

    Ethylene oxide: A simpler oxirane without the difluoroethyl group.

    Propylene oxide: Another oxirane with a methyl group instead of the difluoroethyl group.

    1,2-Epoxybutane: An oxirane with a butyl group.

Uniqueness

2-(1,1-Difluoroethyl)oxirane is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability compared to other oxiranes . This makes it particularly valuable in the synthesis of fluorinated compounds and materials with specialized applications .

Properties

IUPAC Name

2-(1,1-difluoroethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c1-4(5,6)3-2-7-3/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFHQKWONCENOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CO1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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